Hejun Ren,
Fangru He,
Shuai Liu,
Tingting Li,
Rui Zhou
PMID: 34492897
DOI:
10.1016/j.jhazmat.2021.126077
Abstract
N,N-bis(carboxymethyl)glutamic acid (GLDA) was utilized in this study to significantly enhance the Fe(III) mediated Fenton-like oxidation removal of organic pollutants at neutral pH, in which ciprofloxacin (CIP) was used as the model pollutant. The CIP degradation rate in the GLDA/Fe(III)/H
O
system reached 96.5% within 180 min and was nearly 14 times higher than that in the Fe(III)/H
O
system. This enhancement was contributed to the acceleration of the cycle of Fe(III)/Fe(II) caused by GLDA, which was verified by UV-vis spectroscopy, cyclic voltammetry, and radical quenching experiments. The results proved that the GLDA could complex with Fe(III) and greatly modify the redox potential of Fe(III)/Fe(II). Moreover, radical quenching experiments confirmed that •OH and O
were the mainly species for CIP degradation, and O
was responsible for 81.9% •OH generation. In addition, H
O
utilization kinetic modeling was also investigated. The optimum parameters of the 100 μM Fe(III)-GLDA complex and 15 mM H
O
were attained by lot-size optimization experiments. Two possible CIP degradation pathways were proposed on the basis of the intermediates identified by MS/MS. The GLDA/Fe(III)/H
O
system performed better than common chelating agents at the same condition, manifesting good potential for environmental concerns.
Daisuke Kawakami,
Mitsuki Tsuchiya,
Tasuku Murata,
Akira Iguchi,
Kei Zaitsu
PMID: 34364429
DOI:
10.1016/j.talanta.2021.122620
Abstract
We developed a methodology for rapid quantification of extracellular neurotransmitters in mouse brain by PESI/MS/MS and longitudinal data analysis using the R and Stan-based Bayesian state-space model. We performed a rapid analysis for quantifying extracellular l-glutamic acid (L-Glu) and gamma-aminobutyric acid (GABA) in the mouse striatum by combined use of probe electrospray ionization/tandem mass spectrometry (PESI/MS/MS) and in vivo brain microdialysis. We optimized the PESI/MS/MS parameters with the authentic L-Glu, GABA, L-Glu-
C
,
N
, and GABA-D
standards. We constructed calibration curves of L-Glu and GABA with the stable isotope internal standard correction method (L-Glu-
C
,
N
, and GABA-D
), demonstrating sufficient linearity (R > 0.999). Additionally, the quantitative method for L-Glu and GABA was validated with low-, middle-, and high-quality control samples. The intra- and inter-day accuracy and precision were 0.4%-7.5% and 1.7%-5.4% for L-Glu, respectively, and 0.1%-4.8% and 2.1%-5.7% for GABA, respectively, demonstrating high reproducibility of the method. To evaluate the feasibility of this method, microdialyses were performed on free-moving mice that were stimulated by high-K
-induced depolarization under different sampling conditions: 1) every 5 min for 150 min (n = 2) and 2) every 1 min for 30 min (n = 3). We applied the R and Stan-based Bayesian state-space model to each mouse's time-series data considering autocorrelation, and the model successfully detected abnormal changes in the L-Glu and GABA levels in each mouse. Thus, the L-Glu and GABA levels in all microdialysates approximately increased up to two- and seven-fold levels through high-K
-induced depolarization. Additionally, a 1-min temporal resolution was achieved using this method, thereby successfully monitoring microenvironmental changes in the extracellular L-Glu and GABA of the mouse striatum. In conclusion, this methodology using PESI/MS/MS and Bayesian state-space model allowed easy monitoring of neurotransmitters at high temporal resolutions and appropriate data interpretation considering autocorrelation of time-series data, which will reveal hidden pathological mechanisms of brain diseases, such as Parkinson's disease and Huntington's disease in the future.
Yaqing Yang,
Encheng Xie,
Lingyu Du,
Yu Yang,
Bin Wu,
Liming Sun,
Shuqing Wang,
Bo OuYang
PMID: 34500630
DOI:
10.3390/molecules26175194
Abstract
Necroptosis is a type of programmed cell death executed through the plasma membrane disruption by mixed lineage kinase domain-like protein (MLKL). Previous studies have revealed that an N-terminal four-helix bundle domain (NBD) of MLKL is the executioner domain for the membrane permeabilization, which is auto-inhibited by the first brace helix (H6). After necroptosis initiation, this inhibitory brace helix detaches and the NBD can integrate into the membrane, and hence leads to necroptotic cell death. However, how the NBD is released and induces membrane rupture is poorly understood. Here, we reconstituted MLKL
into membrane mimetic bicelles and observed the structure disruption and membrane release of the first brace helix that is regulated by negatively charged phospholipids in a dose-dependent manner. Using molecular dynamics simulation we found that the brace region in an isolated, auto-inhibited MLKL
becomes intrinsically disordered in solution after 7 ns dynamic motion. Further investigations demonstrated that a cluster of arginines in the C-terminus of MLKL
is important for the molecular conformational switch. Functional mutagenesis showed that mutating these arginines to glutamates hindered the membrane disruption of full-length MLKL and thus inhibited the necroptotic cell death. These findings suggest that the brace helix also plays an active role in MLKL regulation, rather than an auto-inhibitory domain.
Shunsuke Ogata,
Takashi Hirasawa
PMID: 34463802
DOI:
10.1007/s00253-021-11516-3
Abstract
From the previous transcriptome analysis (Hirasawa et al. Biotechnol J 13:e1700612, 2018), it was found that expression of genes whose expression is regulated by stress-responsive transcriptional regulators was altered during penicillin-induced glutamic acid production in Corynebacterium glutamicum. Therefore, we investigated whether stress treatments, such as copper and iron addition, could induce glutamic acid production in C. glutamicum and found that the addition of copper did induce glutamic acid production in this species. Moreover, we also determined that glutamic acid production levels upon copper addition in a gain-of-function mutant strain of the mechanosensitive channel, NCgl1221, involved in glutamic acid export, were comparable to glutamic acid levels produced upon penicillin addition and biotin limitation in the wild-type strain. Furthermore, disruption of the odhI gene, which encodes a protein responsible for the decreased activity of the 2-oxoglutarate dehydrogenase complex during glutamic acid production, significantly diminished glutamic acid production induced by copper. These results indicate that copper can induce glutamic acid production and this induction requires OdhI like biotin limitation and penicillin addition, but a gain-of-function mutation in the NCgl1221 mechanosensitive channel is necessary for its high-level glutamic acid production. However, a significant increase in odhI transcription was not observed with copper addition in both wild-type and NCgl1221 gain-of-function mutant strains. In addition, disruption of the csoR gene encoding a copper-responsive transcriptional repressor enhanced copper-induced glutamic acid production in the NCgl1221 gain-of-function mutant, indicating that unidentified CsoR-regulated genes may contribute to copper-induced glutamic acid production in C. glutamicum. KEY POINTS: • Copper can induce glutamic acid production by Corynebacterium glutamicum. • Copper-induced glutamic acid production requires OdhI protein. • Copper-induced glutamic acid production requires a gain-of-function mutation in the mechanosensitive channel NCgl1221, which is responsible for the production of glutamic acid.
Olivia B Levine,
Mary Jane Skelly,
John D Miller,
Jean K Rivera-Irizarry,
Sydney A Rowson,
Jeffrey F DiBerto,
Jennifer A Rinker,
Todd E Thiele,
Thomas L Kash,
Kristen E Pleil
PMID: 34426574
DOI:
10.1038/s41467-021-25368-y
Abstract
Bed nucleus of the stria terminalis (BNST) neurons that synthesize corticotropin-releasing factor (CRF) drive binge alcohol drinking and anxiety. Here, we found that female C57BL/6J mice binge drink more than males and have greater basal BNST
neuron excitability and synaptic excitation. We identified a dense VGLUT2 + synaptic input from the paraventricular thalamus (PVT) that releases glutamate directly onto BNST
neurons but also engages a large BNST interneuron population to ultimately inhibit BNST
neurons, and this polysynaptic PVT
-BNST
circuit is more robust in females than males. Chemogenetic inhibition of the PVT
projection promoted binge alcohol drinking only in female mice, while activation reduced avoidance behavior in both sexes. Lastly, repeated binge drinking produced a female-like phenotype in the male PVT-BNST
excitatory synapse without altering the function of PVT
neurons per se. Our data describe a complex, feedforward inhibitory PVT
-BNST
circuit that is sex-dependent in its function, behavioral roles, and alcohol-induced plasticity.
Ashley E Williams,
Nathan I Hammer,
Ryan C Fortenberry,
Dana N Reinemann
PMID: 34443382
DOI:
10.3390/molecules26164790
Abstract
The E-hook of β-tubulin plays instrumental roles in cytoskeletal regulation and function. The last six C-terminal residues of the βII isotype, a peptide of amino acid sequence EGEDEA, extend from the microtubule surface and have eluded characterization with classic X-ray crystallographic techniques. The band position of the characteristic amide I vibration of small peptide fragments is heavily dependent on the length of the peptide chain, the extent of intramolecular hydrogen bonding, and the overall polarity of the fragment. The dependence of the E residue's amide I ν(C=O) and the αCOO- terminal ν(C=O) bands on the neighboring side chain, the length of the peptide fragment, and the extent of intramolecular hydrogen bonding in the structure are investigated here via the EGEDEA peptide. The hexapeptide is broken down into fragments increasing in size from dipeptides to hexapeptides, including EG, ED, EA, EGE, EDE, DEA, EGED, EDEA, EGEDE, GEDEA, and, finally, EGEDEA, which are investigated with experimental Raman spectroscopy and density functional theory (DFT) computations to model the zwitterionic crystalline solids (in vacuo). The molecular geometries and Boltzmann sum of the simulated Raman spectra for a set of energetic minima corresponding to each peptide fragment are computed with full geometry optimizations and corresponding harmonic vibrational frequency computations at the B3LYP/6-311++G(2df,2pd) level of theory. In absence of the crystal structure, geometry sampling is performed to approximate solid phase behavior. Natural bond order (NBO) analyses are performed on each energetic minimum to quantify the magnitude of the intramolecular hydrogen bonds. The extent of the intramolecular charge transfer is dependent on the overall polarity of the fragment considered, with larger and more polar fragments exhibiting the greatest extent of intramolecular charge transfer. A steady blue shift arises when considering the amide I band position moving linearly from ED to EDE to EDEA to GEDEA and, finally, to EGEDEA. However, little variation is observed in the αCOO- ν(C=O) band position in this family of fragments.
Emilio Garro-Martínez,
Maria Neus Fullana,
Eva Florensa-Zanuy,
Julia Senserrich,
Verónica Paz,
Esther Ruiz-Bronchal,
Albert Adell,
Elena Castro,
Álvaro Díaz,
Ángel Pazos,
Analía Bortolozzi,
Fuencisla Pilar-Cuéllar
PMID: 34445375
DOI:
10.3390/ijms22168671
Abstract
Fast and sustained antidepressant effects of ketamine identified the mammalian target of rapamycin (mTOR) signaling pathway as the main modulator of its antidepressive effects. Thus, mTOR signaling has become integral for the preclinical evaluation of novel compounds to treat depression. However, causality between mTOR and depression has yet to be determined. To address this, we knocked down mTOR expression in mice using an acute intracerebral infusion of small interfering RNAs (siRNA) in the infralimbic (IL) or prelimbic (PrL) cortices of the medial prefrontal cortex (mPFC), and evaluated depressive- and anxious-like behaviors. mTOR knockdown in IL, but not PrL, cortex produced a robust depressive-like phenotype in mice, as assessed in the forced swimming test (FST) and the tail suspension test (TST). This phenotype was associated with significant reductions of mTOR mRNA and protein levels 48 h post-infusion. In parallel, decreased brain-derived neurotrophic factor (BDNF) expression was found bilaterally in both IL and PrL cortices along with a dysregulation of serotonin (5-HT) and glutamate (Glu) release in the dorsal raphe nucleus (DRN). Overall, our results demonstrate causality between mTOR expression in the IL cortex and depressive-like behaviors, but not in anxiety.
Tatyana Y Postnikova,
Sergey L Malkin,
Maria V Zakharova,
Ilya V Smolensky,
Olga E Zubareva,
Aleksey V Zaitsev
PMID: 34445137
DOI:
10.3390/ijms22168417
Abstract
Disrupted glutamate clearance in the synaptic cleft leads to synaptic dysfunction and neurological diseases. Decreased glutamate removal from the synaptic cleft is known to cause excitotoxicity. Data on the physiological effects of increased glutamate clearance are contradictory. This study investigated the consequences of ceftriaxone (CTX), an enhancer of glutamate transporter 1 expression, treatment on long-term synaptic potentiation (LTP) in the hippocampus of young rats. In this study, 5-day administration of CTX (200 mg/kg) significantly weakened LTP in CA3-CA1 synapses. As shown by electrophysiological recordings, LTP attenuation was associated with weakening of N-Methyl-D-aspartate receptor (NMDAR)-dependent signaling in synapses. However, PCR analysis did not show downregulation of NMDAR subunits or changes in the expression of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) subunits. We assume that extracellular burst stimulation activates fewer synapses in CTX-treated animals because increased glutamate reuptake results in reduced spillover, and neighboring synapses do not participate in neurotransmission. Attenuation of LTP was not accompanied by noticeable behavioral changes in the CTX group, with no behavioral abnormalities observed in the open field test or Morris water maze test. Thus, our experiments show that increased glutamate clearance can impair long-term synaptic plasticity and that this phenomenon can be considered a potential side effect of CTX treatment.